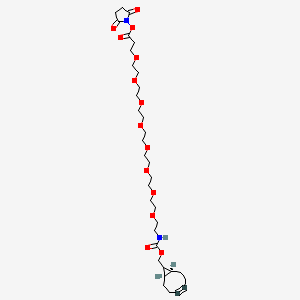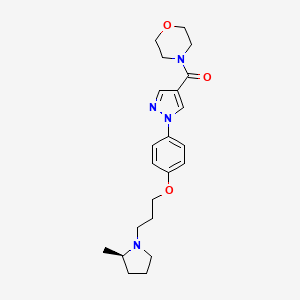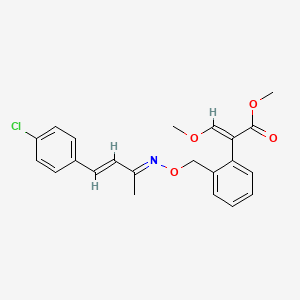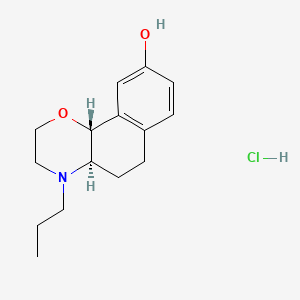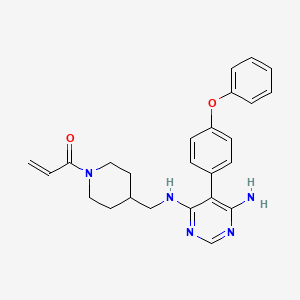
Evobrutinib
Overview
Description
Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase. It is primarily being investigated for its potential in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus . Bruton’s tyrosine kinase plays a crucial role in B-cell receptor signaling, making it a promising target for therapeutic intervention in diseases driven by B-cell activity .
Mechanism of Action
Target of Action
Evobrutinib primarily targets Bruton’s Tyrosine Kinase (BTK), a member of the Tec family of tyrosine kinases . BTK is expressed in various hematopoietic cells, including B cells, macrophages, and monocytes . It plays a crucial role in signaling through the B cell receptor (BCR) and the Fcγ receptor (Fc γR) in B cells and myeloid cells, respectively .
Mode of Action
This compound is a potent, highly selective, irreversible BTK inhibitor . It blocks the BTK protein, preventing the activation and function of B cells . By inhibiting the BTK protein, this compound can reduce nerve cell damage and prevent disease relapses .
Biochemical Pathways
BTK participates in both the adaptive and innate arms of the immune response . It mediates signaling of several immune receptors, including the BCR and Fc receptor . Upon receptor ligation, kinases such as Syk or the Src kinases Lyn/Fyn can phosphorylate and partially activate BTK . BTK in turn autophosphorylates at Y223, resulting in full activation and consequent phosphorylation of its immediate downstream effector, PLCγ2, ultimately leading to both calcium and MAPK signaling .
Pharmacokinetics
This compound has shown excellent potency in biochemical assays, favorable permeability in the Caco-2 assay, good solubility, and microsomal stability . It has a rapid absorption (time to reach maximum plasma concentration (Tmax) 0.5 hour), short half-life (~2 hours), and dose-proportional pharmacokinetics with no accumulation or time dependency on repeat dosing .
Result of Action
This compound achieves efficacy by acting both on B cells and innate immune cells . In preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), orally administered this compound displayed robust efficacy, as demonstrated by reduction of disease severity and histological damage . In the SLE model, this compound inhibited B cell activation, reduced autoantibody production and plasma cell numbers, and normalized B and T cell subsets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, bioavailability increased by 49% with food compared to when fasted . Therefore, the timing of medication relative to meals can significantly impact the effectiveness of this compound Furthermore, the drug’s action can be affected by the individual’s health status, genetic factors, and co-administration with other medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of evobrutinib involves several key steps:
Reaction of 5,6-dichloropyrimidin-4-amine with N-Boc piperidine: This reaction produces an intermediate compound.
Suzuki coupling: The intermediate undergoes Suzuki coupling with (4-phenoxyphenyl)boronic acid, catalyzed by palladium acetate, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Evobrutinib undergoes several types of chemical reactions, including:
Substitution: The synthesis of this compound itself involves substitution reactions, particularly during the Suzuki coupling step.
Common Reagents and Conditions
Palladium acetate: Used as a catalyst in the Suzuki coupling reaction.
Cytochrome P450 enzymes: Involved in the oxidation of this compound to its major metabolite.
Major Products Formed
Scientific Research Applications
Evobrutinib has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used primarily for treating B-cell malignancies.
Tolebrutinib: A Bruton’s tyrosine kinase inhibitor with similar applications in autoimmune diseases.
Fenebrutinib: A reversible Bruton’s tyrosine kinase inhibitor also being investigated for autoimmune diseases.
Uniqueness of Evobrutinib
This compound is unique due to its high selectivity and covalent binding mechanism, which ensures prolonged inhibition of Bruton’s tyrosine kinase . This selectivity reduces the potential for off-target effects, making it a promising candidate for treating autoimmune diseases .
Properties
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415823-73-2 | |
| Record name | Evobrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evobrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Evobrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, this compound disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes this compound a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].
ANone: While the provided research articles extensively discuss the pharmacological properties of this compound, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is not covered in these papers.
ANone: this compound is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.
A: Yes, computational methods have been employed to study this compound. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].
ANone: The provided research focuses on the pharmaceutical properties and clinical applications of this compound. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.
A: this compound displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. This compound undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. This compound is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of this compound by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].
A: this compound exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, this compound effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where this compound did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].
A: Preclinical studies and clinical trials indicate that this compound is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].
ANone: The provided research does not delve into specific drug delivery and targeting strategies for this compound.
A: While the research doesn't directly identify specific biomarkers for this compound efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from this compound therapy. Additionally, the research demonstrates that this compound treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to this compound in MS.
A: Several analytical methods have been used in the research and development of this compound. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of this compound and its metabolite this compound-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.
A: A significant milestone in this compound research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with this compound compared to placebo [, ]. This milestone provided crucial evidence of this compound's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.
A: While the provided research primarily focuses on the development of this compound as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like this compound in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of this compound research, expanding its therapeutic reach beyond autoimmune disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
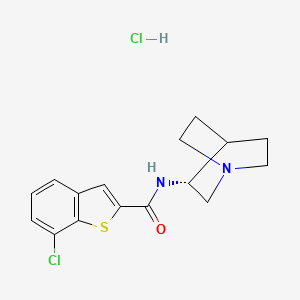
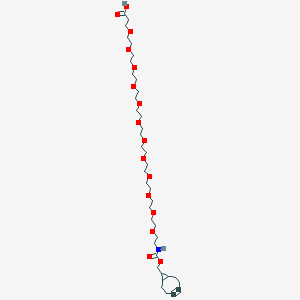
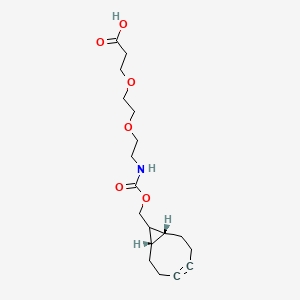
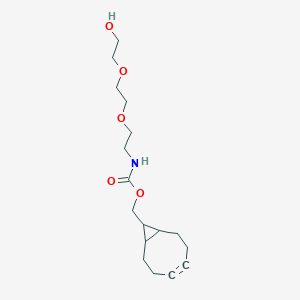
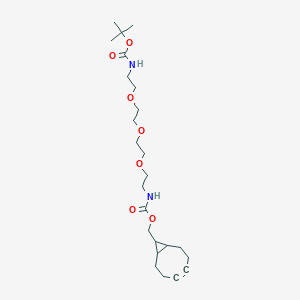
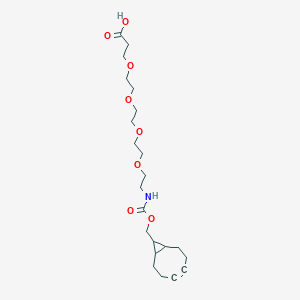
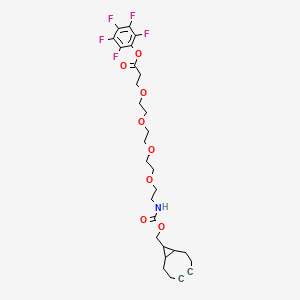
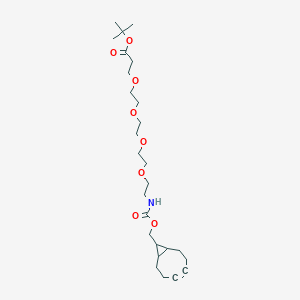
![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)
